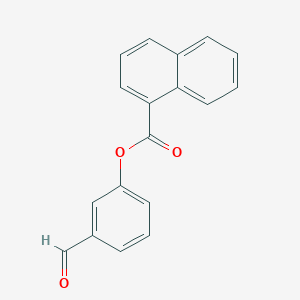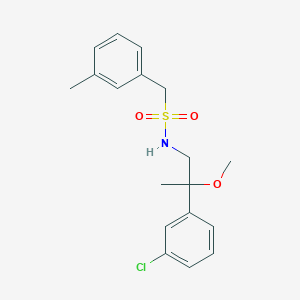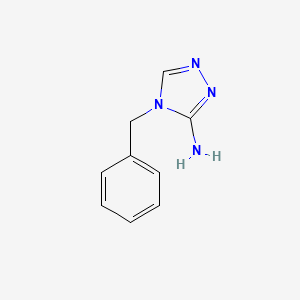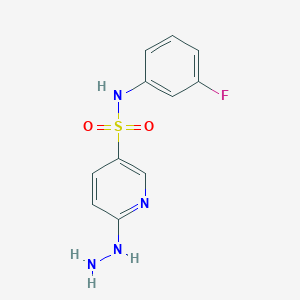
3-Formylphenyl naphthalene-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-Formylphenyl naphthalene-1-carboxylate” is a chemical compound. It is a derivative of naphthalene, which is a polycyclic aromatic hydrocarbon . Naphthalene and its derivatives are used in various industries and exhibit genotoxic, mutagenic, and/or carcinogenic effects on living organisms .
Molecular Structure Analysis
Naphthalene derivatives have unique photophysical and chemical properties . They have a rigid plane and large π-electron conjugation, which gives them high quantum yield and excellent photostability .Chemical Reactions Analysis
Naphthalene carboxylase, an enzyme involved in the degradation of naphthalene, has been identified in certain sulfate-reducing cultures . This enzyme is proposed to be a complex of about 750 kDa and is seen as a prototype of a new enzyme family of UbiD like de-/carboxylases catalyzing the anaerobic activation of non-substituted polycyclic aromatic hydrocarbons .Physical and Chemical Properties Analysis
Naphthalene and its derivatives are known for their high chemical stability and low aqueous solubility . They are very recalcitrant, especially in anoxic habitats . These characteristics make them very persistent environmental pollutants .Applications De Recherche Scientifique
Chirality Sensing
3-Formylphenyl naphthalene-1-carboxylate derivatives have been utilized in the development of stereodynamic probes. These probes, such as 1-(3'-Formyl-4'-hydroxyphenyl)-8-(9'-anthryl)naphthalene and its analogues, are designed for chirality sensing of various compounds. Their ability to bind amines, amino alcohols, or amino acids and translate this binding into a dual optical response, including circular dichroism (CD) and fluorescence, makes them valuable in determining the absolute configuration, enantiomeric excess, and total concentration of various compounds (Bentley & Wolf, 2014).
Analytical Chemistry
In analytical chemistry, compounds related to this compound have been studied for their reaction behavior. For example, studies on acylation of 2-alkylnaphtho[2,1-b]furans revealed formylation occurring in the naphthalene ring, providing insights into the chemical properties and potential applications in organic synthesis and analytical methods (Chatterjea et al., 1979).
Biodegradation Studies
Research on naphthalene and its derivatives, including carboxylated forms like this compound, has provided insights into the biodegradation pathways of polycyclic aromatic hydrocarbons. For instance, studies have identified the role of carboxylation as an initial step in the anaerobic metabolism of naphthalene, leading to the formation of various naphthalene metabolites. This research is crucial for understanding environmental degradation processes of aromatic compounds (Zhang, Sullivan & Young, 2004).
Material Science
In material science, research has been conducted on the effects of substituents like formyl and methoxy groups on the energetics and reactivity of α-naphthalene derivatives. These studies are critical for understanding the physical and chemical properties of naphthalene-based materials, which can be applied in various technological applications (Silva, Freitas & Ribeiro da Silva, 2014).
Coordination Chemistry
This compound and related compounds have also been explored in coordination chemistry. Studies involving naphthalene-amide-bridged Ni(II) complexes, where carboxylates play a significant role, demonstrate the potential for these compounds in constructing coordination polymers with various structures. Such materials can be utilized for environmental remediation, catalysis, and as sensors (Zhao et al., 2020).
Orientations Futures
Mécanisme D'action
Mode of Action
3-Formylphenyl naphthalene-1-carboxylate, as a carboxylic acid derivative, may undergo various reactions. For instance, carboxylic acids can react with Thionyl Chloride (SOCl2) to form acid chlorides . During this reaction, the hydroxyl group of the carboxylic acid is converted to a chlorosulfite intermediate, making it a better leaving group. The chloride anion produced during the reaction acts as a nucleophile .
Biochemical Pathways
Compounds with similar structures, such as naphthalene, have been shown to enhance the biodegradation of other compounds like phenanthrene by certain microorganisms . This suggests that this compound might also interact with biochemical pathways related to the metabolism of aromatic compounds.
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the compound’s stability and reactivity. Additionally, the presence of other compounds can influence its action, as seen in the case of naphthalene enhancing the biodegradation of phenanthrene .
Propriétés
IUPAC Name |
(3-formylphenyl) naphthalene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12O3/c19-12-13-5-3-8-15(11-13)21-18(20)17-10-4-7-14-6-1-2-9-16(14)17/h1-12H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XINIPTRWPMSUJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)OC3=CC=CC(=C3)C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-6-methyl-2-[[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]benzoic acid](/img/structure/B3005002.png)
![8-chloro-6-(trifluoromethyl)-N-{3-[5-(trifluoromethyl)pyridin-2-yl]phenyl}imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B3005004.png)


![1-(3-chlorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B3005009.png)
![7-(2-chlorobenzyl)-1-(2-ethoxyethyl)-3,4,9-trimethyl-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B3005010.png)
![1-(4-Bromophenyl)-3-[(2,3,4,5,6-pentamethylbenzyl)sulfanyl]-1-propanone](/img/structure/B3005011.png)
![N-cyclohexyl-2-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetamide](/img/structure/B3005012.png)

![N-[2-[3,5-bis(trifluoromethyl)phenoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B3005016.png)
![3-[(3,4-dichlorobenzyl)sulfanyl]-4-phenyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazole](/img/structure/B3005017.png)

